2,4-Diamino-6-hydroxypyrimidine
Overview
Description
2,4-Diamino-6-hydroxypyrimidine is a chemical compound that has been studied for various applications, including its potential as an antiviral and antibacterial agent, as well as its role in corrosion inhibition. The compound has been modified in various ways to enhance its biological activity or to tailor its physical and chemical properties for specific applications .
Synthesis Analysis
The synthesis of 2,4-diamino-6-hydroxypyrimidine derivatives involves several methods, including C5-alkylation and cyclization to introduce different substituents at the 5-position of the pyrimidine ring. For instance, the synthesis of antiviral agents involved alkylation with diisopropoxyphosphoryl methoxyethyl tosylate, followed by separation of regioisomers and conversion to free phosphonic acids . Another approach involved the condensation of 2,4-diamino-5-(hydroxymethyl)pyrimidine with tetrahydroquinolines in acidic medium to produce antibacterial agents . Additionally, the preparation of 2,5-diamino-4,6-dihydroxypyrimidine from diethyl malonate and guanidine hydrochloride through cyclization, nitration, reduction, and acid reaction has been reported .
Molecular Structure Analysis
The molecular structure of 2,4-diamino-6-hydroxypyrimidine derivatives has been explored through crystallography. For example, the crystal structures of lipophilic antifolates with alkyl chains of varying lengths have been determined, revealing different conformations and packing arrangements . The interplay of molecular, molecular-electronic, and supramolecular structures has been studied in symmetrically 4,6-disubstituted 2-aminopyrimidines, with a focus on charge-assisted hydrogen bonding and other intermolecular interactions .
Chemical Reactions Analysis
2,4-Diamino-6-hydroxypyrimidine derivatives undergo various chemical reactions, including alkylation, bromination, chlorination, and iodination, to yield different functionalized compounds. For instance, reaction with elemental bromine, N-chloro-, or N-iodosuccinimide produced 5-halo derivatives, which were then deprotected to afford the corresponding 2,4-diamino-5-halo-6-[2-(phosphonomethoxy)ethoxy]pyrimidines . These reactions are crucial for the development of compounds with specific biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,4-diamino-6-hydroxypyrimidine derivatives have been investigated in various studies. For example, the corrosion inhibition properties of 2,4-diamino-6-hydroxypyrimidine for mild steel in HCl medium were examined using potentiodynamic measurements, linear polarization resistance, and electrochemical experiments, revealing that the compound's effectiveness is directly related to its concentration . Quantum chemical calculations have been used to elucidate the electronic features associated with the experimental inhibition productivities . Additionally, the safety evaluation of 2,4-diamino-6-hydroxypyrimidine for use in food contact materials has been conducted, concluding that there is no safety concern for the consumer under specified conditions .
Scientific Research Applications
Food Contact Materials Safety
- 2,4-Diamino-6-hydroxypyrimidine has been assessed for safety in food contact materials. It is considered safe when used in rigid poly(vinyl chloride) (PVC) in contact with non-acidic and non-alcoholic aqueous food, with a migration limit of up to 5 mg/kg food (Flavourings, 2009).
Corrosion Inhibition
- This compound has been studied as a corrosion inhibitor for mild steel in hydrochloric acid medium. It shows effective corrosion inhibition, with the effectiveness directly related to its concentration (Yıldız, 2018).
Microbial Growth Inhibition
- 2,4-Diamino-6-hydroxypyrimidine derivatives have shown inhibitory action on the growth of various microorganisms such as Streptococcus faecalis and Escherichia coli (Roy, Ghosh, & Guha, 1961).
Antiviral Activity
- Derivatives of 2,4-Diamino-6-hydroxypyrimidine demonstrate antiviral activity against herpes viruses, retroviruses, and human immunodeficiency virus (Holý et al., 2002).
Spectroscopy and Quantum Mechanics
- The compound has been analyzed through quantum mechanical calculations and vibrational spectroscopy for better understanding of its molecular structure (Subramanian, Anbarasan, & Manimegalai, 2009).
GTP Cyclohydrolase I Inhibition
- 2,4-Diamino-6-hydroxypyrimidine inhibits GTP cyclohydrolase I, impacting the synthesis of tetrahydrobiopterin, a cofactor in various enzymatic processes (Xie, Smith, & Gross, 1998).
Electrosynthesis
- The compound is used in electrochemical synthesis of pyrimido[4,5-b]indoles, highlighting its utility in novel synthetic methods (Shabani‐Nooshabadi, Moradian, & Dadkhah-Tehrani, 2017).
Tetrahydrobiopterin Deficiency Model
- It has been used in animal models to study tetrahydrobiopterin deficiency, providing insights into metabolic and neurological disorders (Nakajima et al., 1991).
Safety And Hazards
properties
IUPAC Name |
2,4-diamino-1H-pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O/c5-2-1-3(9)8-4(6)7-2/h1H,(H5,5,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWELIMKTDYHAOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(NC1=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O | |
Record name | 2,4-diamino-6-hydroxypyrimidine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
58470-85-2 (sulfate) | |
Record name | 2-Aminoisocytosine | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056064 | |
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DSSTOX Substance ID |
DTXSID4049038 | |
Record name | 2,4-Diamino-6-hydroxypyrimidine | |
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Molecular Weight |
126.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2,4-Diamino-6-hydroxypyrimidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002128 | |
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Product Name |
2,4-Diamino-6-hydroxypyrimidine | |
CAS RN |
100643-27-4, 56-06-4, 143504-99-8 | |
Record name | 2,6-Diamino-4-pyrimidinol | |
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Record name | 2,4-Diamino-6-hydroxypyrimidine | |
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Record name | 2-Aminoisocytosine | |
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Record name | 2,4-Diamino-6-hydroxypyrimidine | |
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Record name | 2,4-Diamino-6-hydroxypyrimidine | |
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Record name | 4(3H)-Pyrimidinone, 2,6-diamino- | |
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Record name | 2,4-Diamino-6-hydroxypyrimidine | |
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Record name | 2,6-diamino-1H-pyrimidin-4-one | |
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Record name | 2,6-Diaminopyrimidin-4(3H)-one | |
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Record name | 2-AMINOISOCYTOSINE | |
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Record name | 2,4-Diamino-6-hydroxypyrimidine | |
Source | Human Metabolome Database (HMDB) | |
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Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
286 °C | |
Record name | 2,4-Diamino-6-hydroxypyrimidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002128 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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